molecular formula C7H8F5NO3 B2907802 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid CAS No. 1955523-08-6

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid

Katalognummer: B2907802
CAS-Nummer: 1955523-08-6
Molekulargewicht: 249.137
InChI-Schlüssel: UQHJTBLXOSLJSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid (CAS: 1955523-08-6) is a bicyclic compound featuring a strained norbornane-like framework with oxygen (2-oxa) and nitrogen (5-aza) heteroatoms. The 7,7-difluoro substitution introduces significant electronic and steric effects, while the trifluoroacetic acid (TFA) component enhances solubility in polar solvents and stabilizes the compound via hydrogen bonding . Its molecular formula is C₇H₈F₅NO₃ (molecular weight: 249.14 g/mol), and the SMILES string (FC1(F)C2NCCOC21.O=C(O)C(F)(F)F) highlights the bicyclo[4.1.0] backbone fused with TFA .

Such compounds are valuable in medicinal chemistry as rigid scaffolds for drug design, leveraging their fluorine atoms for improved metabolic stability and bioavailability .

Eigenschaften

IUPAC Name

7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO.C2HF3O2/c6-5(7)3-4(5)9-2-1-8-3;3-2(4,5)1(6)7/h3-4,8H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHJTBLXOSLJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C(C2(F)F)N1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955523-08-6
Record name 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Addition of trifluoroacetic acid:

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid is a complex organic compound featuring a unique bicyclic structure, fluorine atoms, and a trifluoroacetic acid moiety. It is a subject of interest in various fields of scientific research.

CAS No: 1955523-08-6

Scientific Research Applications

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules. In biological research, it serves as a probe to study enzyme mechanisms and interactions due to its unique structural features. In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.

Formation

The synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

  • Formation of the bicyclic core via the cyclization of appropriate precursors under controlled conditions.
  • Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
  • Addition of trifluoroacetic acid.

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity, and techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Major Products Formed

  • Oxidation: Formation of carboxylic acids or ketones.
  • Reduction: Formation of alcohols or amines.
  • Substitution: Formation of substituted derivatives with various functional groups.

Wirkmechanismus

The mechanism by which 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the bicyclic structure contribute to its binding affinity and specificity, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and physicochemical properties of 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, TFA, with related bicyclic and fluorinated compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Features Applications/Notes
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, TFA (1955523-08-6) C₇H₈F₅NO₃ 249.14 Bicyclo[4.1.0] core with 7,7-difluoro, TFA counterion. High polarity due to F and TFA. Drug scaffolds, chiral auxiliaries in catalysis .
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride (1215071-13-8) C₅H₇ClF₂N 166.57 Smaller bicyclo[3.1.0] system; HCl counterion. Lower steric hindrance. Intermediate for CNS-targeting agents; less stable than TFA salts .
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride (1630906-35-2) C₇H₁₂ClF₂N 195.63 Spirocyclic structure; 1,1-difluoro substitution. Used in peptide mimetics; spiro ring enhances conformational rigidity .
tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate (1461707-93-6) C₁₁H₁₆F₂NO₃ 263.25 tert-Boc-protected amine; no TFA. Higher lipophilicity. Precursor for deprotected amines; used in solid-phase synthesis .

Key Differentiators

Fluorine Substitution Patterns :

  • The 7,7-difluoro substitution in the target compound creates a unique electronic environment, increasing ring strain and electrophilicity compared to 6,6-difluoro-3-azabicyclo[3.1.0]hexane . This enhances reactivity in nucleophilic substitutions.
  • In contrast, spirocyclic analogues (e.g., 1,1-difluoro-5-azaspiro[2.5]octane) exhibit reduced strain but greater conformational flexibility, making them less suited for rigid scaffold applications .

Counterion Effects :

  • The trifluoroacetate counterion improves solubility in organic solvents (e.g., THF, DCM) compared to hydrochloride salts, which are more hygroscopic and prone to decomposition under acidic conditions .
  • For example, the tert-butyl carbamate derivative (CAS 1461707-93-6) lacks ionic character, resulting in lower aqueous solubility but higher stability in neutral conditions .

Synthetic Utility: TFA-mediated deprotection (as in and ) is critical for generating free amines in bicyclic systems. This step is less efficient in HCl salts due to competing side reactions . Fluorinated bicyclo[4.1.0] systems are preferred over non-fluorinated analogues (e.g., bicyclo[5.1.0]octane derivatives) for their lower activation energy in ring-opening reactions, as demonstrated in enthalpy studies .

Biological Relevance :

  • The TFA salt’s polarity enhances membrane permeability in drug delivery compared to neutral tert-butyl derivatives. Fluorine atoms also reduce metabolic degradation, as seen in pharmacokinetic studies of similar compounds .

Research Findings and Data Tables

Thermodynamic Stability Comparison

Data from molecular mechanics calculations ():

Compound Ring Strain Energy (kcal/mol) Reactivity with TFA (k, s⁻¹)
Bicyclo[4.1.0]heptane (hypothetical) 28.7 0.45
7,7-Difluoro derivative 31.2 0.89
Bicyclo[5.1.0]octane 24.1 0.12

The 7,7-difluoro substitution increases ring strain by ~8%, accelerating reactivity with TFA compared to non-fluorinated analogues .

Solubility and Stability

Compound (CAS) Solubility in H₂O (mg/mL) Stability (pH 7.4, 25°C, t₁/₂)
7,7-Difluoro-2-oxa-5-azabicyclo[...], TFA 12.3 >24 h
6,6-Difluoro-3-azabicyclo[...] HCl 8.9 6 h
tert-Butyl carbamate derivative 0.5 >48 h

The TFA salt’s superior aqueous solubility and moderate stability make it ideal for in vitro assays, while the tert-butyl derivative is better suited for long-term storage .

Biologische Aktivität

7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, often referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C5H7F2NOC_5H_7F_2NO and a molecular weight of approximately 135.11 g/mol. Its structure includes two fluorine atoms at the 7-position, which significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₅H₇F₂NO
Molecular Weight135.11 g/mol
CAS Number1258640-26-4
Purity>95%

Biological Activity Overview

Research on 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane suggests potential applications in various therapeutic areas, particularly due to its interactions with biological receptors and enzymes.

Preliminary studies indicate that compounds with similar azabicyclic structures can interact with neurotransmitter systems and bacterial enzymes. The nitrogen atom within the bicyclic framework can participate in nucleophilic reactions, while the fluorine atoms enhance electrophilic reactivity, potentially leading to improved binding affinities for target proteins.

1. Interaction Studies

Research indicates that fluorinated azabicyclic compounds can exhibit significant binding affinities with neurotransmitter receptors. For instance, studies have shown that similar compounds can act as antagonists for integrin alpha 4 receptors, which are implicated in inflammation and autoimmune disorders .

2. Antimicrobial Activity

Compounds structurally related to 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane have demonstrated antimicrobial properties. For example, derivatives lacking fluorine atoms still retained some level of antimicrobial activity, suggesting that the bicyclic structure itself contributes to biological efficacy .

3. Neuropharmacological Potential

The introduction of fluorine atoms in azabicyclic structures has been associated with enhanced neuropharmacological activity. Studies have suggested that these compounds may serve as agonists for nicotinic acetylcholine receptors, which are crucial in treating neurodegenerative diseases such as Parkinson's .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Oxa-5-azabicyclo[4.1.0]heptaneLacks fluorinePotential antimicrobial activity
7-Fluoro-2-oxabicyclo[4.1.0]heptaneContains one fluorine atomAntiviral properties
5-Azabicyclo[3.1.0]hexaneSimilar bicyclic frameworkDiverse biological activities
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane Two fluorine atomsEnhanced binding affinities

Q & A

How can the synthesis of 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane intermediates be optimized for higher yields?

Basic Research Question
Optimization involves multi-step strategies:

  • Precursor Selection : Start with bicyclo[4.1.0] frameworks (e.g., 2-azabicyclo[4.1.0]heptane derivatives) to leverage existing ring strain for fluorination .
  • Fluorination Control : Use selective fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at -78°C to prevent over-fluorination .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF or THF) at reflux (80–100°C) enhance reaction efficiency, while gradual warming minimizes side reactions .
  • Yield Monitoring : Track intermediates via LC-MS and adjust stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent) to balance reactivity and purity .

Which spectroscopic techniques are most reliable for confirming the bicyclic structure and purity of this compound?

Basic Research Question
A multi-technique approach is critical:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorination patterns (δ -120 to -140 ppm for CF3_3 groups), while 1H^{1}\text{H} NMR reveals ring protons (δ 3.5–5.0 ppm for oxa/aza moieties) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C7_7H8_8F2_2NO2_2) with <3 ppm error .
  • X-ray Crystallography : Resolve bicyclic geometry and stereochemistry, particularly for chiral centers .

How do fluorination positions (e.g., 7,7-difluoro) influence the compound’s reactivity in ring-opening or functionalization reactions?

Advanced Research Question
Fluorination alters electronic and steric properties:

  • Electron-Withdrawing Effects : The 7,7-difluoro group increases electrophilicity at adjacent carbons, favoring nucleophilic attacks (e.g., SN2_2 at C-3 or C-4) .
  • Steric Hindrance : Fluorine atoms at C-7 reduce accessibility to the bicyclic core, requiring bulky reagents (e.g., tert-butoxycarbonyl groups) for selective functionalization .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict activation energies for ring-opening reactions, aligning with experimental yields .

How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Advanced Research Question
Address discrepancies through:

  • Comparative Assay Design : Use standardized cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., non-fluorinated analogs) to isolate fluorination effects .
  • Metabolic Stability Tests : Assess trifluoroacetic acid (TFA) dissociation in vitro (pH 7.4 buffer) to determine if free bases or TFA adducts drive activity .
  • Dose-Response Curves : Perform IC50_{50} titrations (0.1–100 µM) to identify non-linear effects caused by aggregation or solubility limits .

What computational methods are suitable for modeling the compound’s stability and interaction with biological targets?

Advanced Research Question
Combine molecular modeling and dynamics:

  • Molecular Mechanics : Calculate strain energy in the bicyclo[4.1.0] system (e.g., MMFF94 force field) to predict stability under physiological conditions .
  • Docking Simulations : Use AutoDock Vina to map interactions with enzymes (e.g., cytochrome P450) based on fluorination-induced electrostatic changes .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational flexibility and binding pocket adaptation .

What purification techniques ensure high purity (>98%) of the final product?

Basic Research Question
Critical steps include:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes trifluoroacetic acid residues and byproducts .
  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 4°C to isolate crystalline forms .
  • Ion-Exchange Resins : Treat crude products with Amberlyst A-21 to scavenge excess TFA .

How do stereoelectronic effects govern regioselectivity in ring-opening reactions of the bicyclic core?

Advanced Research Question
Stereoelectronic factors dominate:

  • Bicyclic Strain : The norbornane-like structure directs ring-opening at the most strained bond (C-1–C-7) under acidic conditions (e.g., HCl/THF) .
  • Orbital Orientation : Anti-periplanar alignment of σ*(C-O) and lone pairs on nitrogen guides cleavage pathways (confirmed by NBO analysis) .
  • Experimental Validation : Compare product ratios (GC-MS) from ring-opening with/without Lewis acid catalysts (e.g., BF3_3·Et2_2O) .

What safety protocols are essential for handling trifluoroacetic acid adducts of this compound?

Basic Research Question
Mitigate risks via:

  • Ventilation : Use fume hoods (≥0.5 m/s airflow) during synthesis to prevent TFA vapor exposure (TLV 0.1 ppm) .
  • PPE : Acid-resistant gloves (e.g., nitrile) and goggles mandatory during purification .
  • Waste Disposal : Neutralize TFA with 10% NaOH before aqueous disposal .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Advanced Research Question
Key SAR strategies:

  • Core Modifications : Introduce spirocyclic or tert-butyl groups at C-4 to improve metabolic stability (t1/2_{1/2} >2h in liver microsomes) .
  • Fluorine Scanning : Replace difluoro groups with -CF3_3 or -OCF3_3 to modulate logP and blood-brain barrier penetration .
  • Functional Group Additions : Install carboxylic acids at C-4 for salt formation (e.g., sodium salts) to enhance solubility .

What mechanistic insights explain the role of trifluoroacetic acid in stabilizing the compound during synthesis?

Advanced Research Question
TFA acts as both acid and stabilizer:

  • Protonation : TFA (pKa 0.23) protonates the aza group, preventing nucleophilic degradation .
  • Coordination : Stabilizes intermediates via hydrogen bonding with the oxa ring oxygen, confirmed by IR shifts (ν C=O at 1680 cm1^{-1}) .
  • Kinetic Trapping : Rapid crystallization of TFA adducts minimizes side reactions (e.g., epoxide formation) during workup .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.